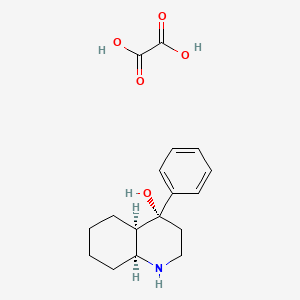
rac-(4S,4aS,8aR)-4-phenyldecahydro-4-quinolinol ethanedioate (salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(4S,4aS,8aR)-4-phenyldecahydro-4-quinolinol ethanedioate (salt) is a complex organic compound with a unique structure It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4S,4aS,8aR)-4-phenyldecahydro-4-quinolinol ethanedioate (salt) typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the phenyl group and the formation of the decahydro structure. The final step involves the formation of the ethanedioate salt. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of rac-(4S,4aS,8aR)-4-phenyldecahydro-4-quinolinol ethanedioate (salt) is scaled up using optimized synthetic routes. This involves the use of large reactors, continuous flow systems, and advanced purification techniques to achieve high purity and yield. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
rac-(4S,4aS,8aR)-4-phenyldecahydro-4-quinolinol ethanedioate (salt) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated compounds.
Substitution: The phenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups to the phenyl ring.
科学的研究の応用
rac-(4S,4aS,8aR)-4-phenyldecahydro-4-quinolinol ethanedioate (salt) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.
作用機序
The mechanism of action of rac-(4S,4aS,8aR)-4-phenyldecahydro-4-quinolinol ethanedioate (salt) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(4S,4aS,8aR)-4,8a-Dimethyl(4a,5,6,7,8,8a-13C6)octahydro-4a(2H)-naphthalenol: This compound has a similar decahydro structure but with different substituents.
(4S,4aS,8aR)-4,8a-Dimethyloctahydro-4a(2H)-naphthalenol: Another similar compound with a different substitution pattern.
Uniqueness
rac-(4S,4aS,8aR)-4-phenyldecahydro-4-quinolinol ethanedioate (salt) is unique due to its specific stereochemistry and the presence of the phenyl group. This gives it distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C17H23NO5 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
(4R,4aR,8aS)-4-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-ol;oxalic acid |
InChI |
InChI=1S/C15H21NO.C2H2O4/c17-15(12-6-2-1-3-7-12)10-11-16-14-9-5-4-8-13(14)15;3-1(4)2(5)6/h1-3,6-7,13-14,16-17H,4-5,8-11H2;(H,3,4)(H,5,6)/t13-,14+,15+;/m1./s1 |
InChIキー |
KODAEYNISPMQSU-DSMRVHDJSA-N |
異性体SMILES |
C1CC[C@H]2[C@@H](C1)[C@](CCN2)(C3=CC=CC=C3)O.C(=O)(C(=O)O)O |
正規SMILES |
C1CCC2C(C1)C(CCN2)(C3=CC=CC=C3)O.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


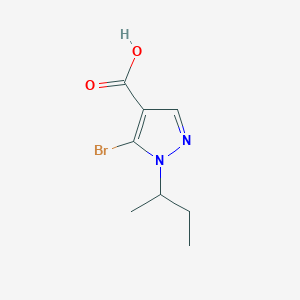
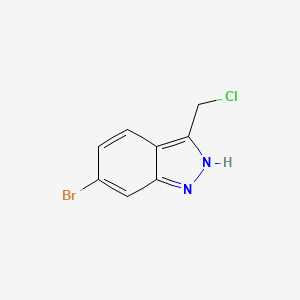
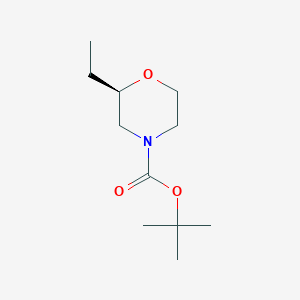
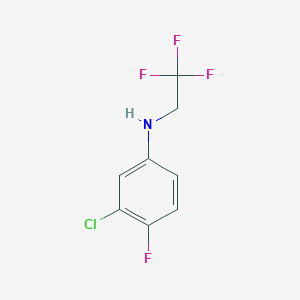
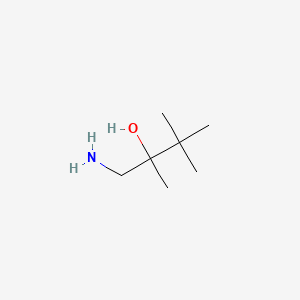
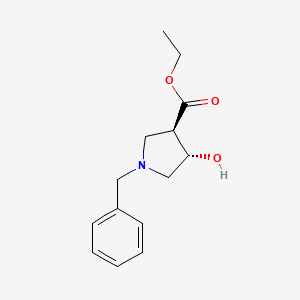
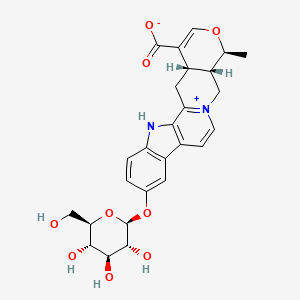
![2-[(2-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B15238982.png)
![3',6-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15238990.png)
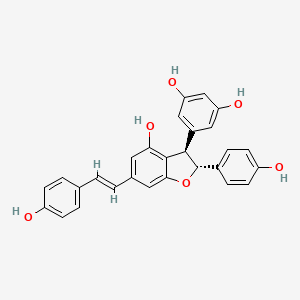
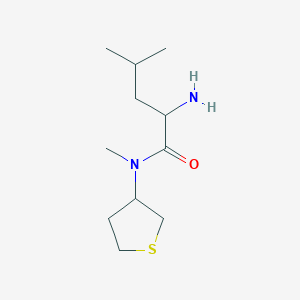
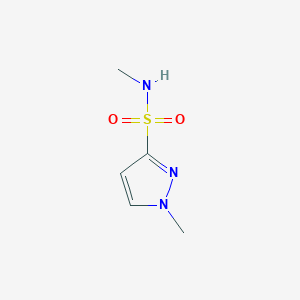
![3-[(Cyclopent-1-en-1-yl)methoxy]azetidine](/img/structure/B15239017.png)
![(1R,2S,3R,4R)-3-methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15239023.png)
